2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Description
The compound “2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide” is a complex organic molecule. It contains several functional groups, including an ethyl group, a methyl group, a trifluoromethyl group, a pyrazole ring, a triazole ring, a sulfanyl group, and an acetohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The presence of a trifluoromethyl group and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound is involved in complex chemical synthesis processes and the formation of various derivatives, which are crucial for advancing pharmacological studies and understanding the chemical properties of these compounds. For instance, it's used in the synthesis of thiosemicarbazides and their cyclization into 1,2,4-triazole and 1,3,4-thiadiazole derivatives with confirmed molecular structures through X-ray structure analysis. This synthesis plays a significant role in exploring the pharmacological properties of these derivatives, particularly their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
Properties
IUPAC Name |
2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N7OS/c1-3-21-9(17-18-10(21)23-5-8(22)16-15)6-4-7(11(12,13)14)19-20(6)2/h4H,3,5,15H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQFWKGXAQQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC(=NN2C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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